Product packaging for Bis(4-fluorophenyl)iodonium chloride(Cat. No.:CAS No. 1828-09-7)

Bis(4-fluorophenyl)iodonium chloride

Cat. No.: B167465
CAS No.: 1828-09-7
M. Wt: 352.54 g/mol
InChI Key: SZOHSFVTEGLKML-UHFFFAOYSA-M
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Description

Bis(4-fluorophenyl)iodonium chloride (CAS 1828-09-7) is an iodonium salt with the molecular formula C12H8ClF2I and a molar mass of 352.55 g/mol . This compound serves as a critical precursor and co-initiator in advanced research, particularly in the fields of synthetic chemistry and materials science. Its primary research value lies in its role as an efficient photoinitiator and a source of aryl radicals . In photopolymerization, it is a key component of two-component photoinitiating systems for the radical polymerization of acrylate and methacrylate monomers, which are used in the production of specialized materials like dental composites . When used with a suitable sensitizer, it facilitates polymerization upon exposure to light, enabling applications in coatings, dental resins, and 3D printing technologies . Furthermore, this iodonium salt is an essential precursor in radiopharmaceutical research for nucleophilic, no-carrier-added (n.c.a.) 18F-radiolabeling of aromatic compounds. It allows for the synthesis of 18F-labelled intermediates, such as 4-[18F]fluoroiodobenzene, which are crucial building blocks for creating radioligands for Positron Emission Tomography (PET) . The mechanism of action for these applications typically involves the photoinduced or radiosynthetic decomposition of the iodonium salt, leading to the generation of highly reactive aryl radical species that initiate subsequent polymerization or substitution reactions . Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care: this compound is hygroscopic and requires storage in a dark place under an inert atmosphere at room temperature . It is classified with the signal word "Danger" and has hazard statements H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation), and H360 (May damage fertility or the unborn child) . Appropriate safety precautions, including the use of personal protective equipment, must be followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8ClF2I B167465 Bis(4-fluorophenyl)iodonium chloride CAS No. 1828-09-7

Properties

IUPAC Name

bis(4-fluorophenyl)iodanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8F2I.ClH/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;/h1-8H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOHSFVTEGLKML-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)[I+]C2=CC=C(C=C2)F.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939631
Record name Bis(4-fluorophenyl)iodanium chloride
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Molecular Weight

352.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1828-09-7
Record name Iodonium, bis(4-fluorophenyl)-, chloride (1:1)
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Record name Iodonium, bis(p-fluorophenyl)-, chloride
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Record name Bis(4-fluorophenyl)iodanium chloride
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Record name Bis(4-fluorophenyl)iodonium chloride
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Synthetic Methodologies for Bis 4 Fluorophenyl Iodonium Chloride and Analogues

General Synthesis Approaches for Diaryliodonium Salts

The preparation of diaryliodonium salts generally involves the oxidation of an iodoarene to a hypervalent iodine(III) intermediate, which then undergoes a coupling reaction with an aromatic compound. Several well-established methods are employed, each with its advantages and limitations.

A common and direct route to diaryliodonium salts begins with the oxidation of iodoarenes. researchgate.netnih.gov This method typically involves treating an iodoarene with an oxidizing agent in the presence of a strong acid and another aromatic compound. The iodoarene is first oxidized to an iodine(III) species, which then undergoes an electrophilic aromatic substitution reaction with the second arene. researchgate.net

A variety of oxidants can be employed in this process, with Oxone (potassium peroxymonosulfate) and meta-chloroperbenzoic acid (m-CPBA) being frequently used due to their commercial availability and effectiveness. nih.gov The choice of acid is also crucial, as it not only catalyzes the reaction but also provides the counter-anion for the resulting diaryliodonium salt. For instance, using trifluoromethanesulfonic acid (TfOH) will yield the corresponding triflate salt. nih.gov

The general reaction scheme can be summarized as follows: ArI + Ar'H + [Oxidant] + HX → [Ar-I-Ar']⁺X⁻ + Byproducts

This one-pot approach is attractive for its simplicity and the ability to generate a wide range of both symmetric (Ar = Ar') and unsymmetric (Ar ≠ Ar') diaryliodonium salts.

While not a direct method for the chloride salt, oxidation-transmetalation sequences are pivotal in the synthesis of various diaryliodonium salts, particularly those with tetrafluoroborate (B81430) anions. These methods often provide high yields and regioselectivity. A notable example involves the reaction of an aryl iodide with an arylboronic acid in the presence of an oxidant and a boron trifluoride etherate (BF₃·OEt₂).

This protocol is particularly advantageous for the synthesis of unsymmetrical diaryliodonium salts with well-defined regiochemistry. The reaction proceeds via the oxidation of the iodoarene, followed by a ligand exchange with the arylboronic acid. The use of BF₃·OEt₂ provides the tetrafluoroborate counter-anion directly.

A highly efficient and regiospecific method for the synthesis of diaryliodonium salts involves the reaction of aryl iodides with arylboronic acids. For the synthesis of bis(4-fluorophenyl)iodonium salts, 4-fluoro-1-iodobenzene would be reacted with 4-fluorophenylboronic acid. This approach is particularly powerful for creating both symmetric and unsymmetric diaryliodonium salts with high yields and control over the substitution pattern.

In a typical procedure, the iodoarene is oxidized in situ, often with m-CPBA, and then the arylboronic acid is added. The use of an appropriate acid, such as triflic acid or boron trifluoride etherate, determines the final counter-anion of the iodonium (B1229267) salt. This method circumvents some of the limitations of direct arene coupling, especially when dealing with arenes that are sensitive to oxidation or give poor regioselectivity.

ReactantsReagentsProductYieldReference
4-fluoro-1-iodobenzene, 4-fluorophenylboronic acidm-CPBA, BF₃·OEt₂Bis(4-fluorophenyl)iodonium tetrafluoroborateHigh
Iodobenzene (B50100), 1-naphthylboronic acidm-CPBA, BF₃·OEt₂1-Naphthyl(phenyl)iodonium tetrafluoroborate81%
2-fluoroiodobenzene, 2-fluorophenylboronic acidm-CPBA, BF₃·OEt₂Bis(2-fluorophenyl)iodonium tetrafluoroborate85%

This table showcases the versatility of the boronic acid-based synthesis for various diaryliodonium tetrafluoroborates.

Synthesis of Related Fluorinated Diaryliodonium Salts (e.g., Triflate, Tetrafluoroborate)

The synthesis of fluorinated diaryliodonium salts with triflate (OTf) and tetrafluoroborate (BF₄) counter-anions is well-documented and often preferred due to the non-nucleophilic and non-coordinating nature of these anions, which enhances the stability and reactivity of the salts in subsequent applications. thieme-connect.comacs.org

Triflate Salts: Diaryliodonium triflates can be synthesized in a one-pot reaction from arenes and iodoarenes using m-CPBA as the oxidant and triflic acid (TfOH) as both the acid catalyst and the source of the triflate anion. nih.gov This method is efficient and provides access to a wide array of diaryliodonium triflates, including those with electron-donating and electron-withdrawing substituents. Flow chemistry approaches have also been developed for the safe and scalable synthesis of these salts. nih.govacs.org

Tetrafluoroborate Salts: Diaryliodonium tetrafluoroborates are commonly prepared through the reaction of iodoarenes with arenes or arylboronic acids in the presence of an oxidant and boron trifluoride etherate (BF₃·OEt₂). thieme-connect.com An alternative route involves the in situ generation of iodosyl (B1239551) sulfate (B86663) followed by coupling and anion exchange with a tetrafluoroborate source. researchgate.net

Anion exchange is a common strategy to access different salts. For instance, a diaryliodonium triflate can be converted to the corresponding tetrafluoroborate by treatment with sodium tetrafluoroborate. chemrxiv.org Similarly, while less common in recent literature for preparative purposes, diaryliodonium chlorides can be obtained from other salts through anion exchange, for example, by using an anion exchange resin or by reaction with a chloride salt like sodium chloride. nih.gov

Starting MaterialReagentsProductYieldReference
4-Iodotoluene, Toluenem-CPBA, TfOHBis(4-methylphenyl)iodonium triflateHigh nih.gov
Iodobenzene, BenzeneK₂S₂O₈, TfOHDiphenyliodonium triflate78%
Iodoarenes, Arenesm-CPBA, BF₃·OEt₂Diaryliodonium tetrafluoroboratesModerate to Excellent

This table illustrates common methods for synthesizing diaryliodonium triflates and tetrafluoroborates.

Challenges in Synthesis of Substituted Aryliodonium Salts

Despite the development of various synthetic methodologies, challenges remain in the preparation of substituted aryliodonium salts. The synthesis of unsymmetrical salts often requires careful consideration of the electronic properties of the two aryl groups to achieve good selectivity. researchgate.net Generally, the more electron-rich arene acts as the nucleophile, coupling with the oxidized, more electron-poor iodoarene. researchgate.net

Furthermore, the synthesis of diaryliodonium salts with certain substitution patterns can be difficult. For instance, the preparation of highly electron-rich or electron-poor symmetrical salts can be challenging. Steric hindrance can also play a significant role, potentially leading to lower yields or requiring more forcing reaction conditions.

The isolation and purification of diaryliodonium salts can also present difficulties. While many are stable crystalline solids, some may be less stable or difficult to crystallize, particularly if impurities are present. chemrxiv.org The choice of counter-anion is critical, as it influences the salt's solubility, stability, and ease of handling. Salts with nucleophilic anions like chloride can be less stable and may have limited solubility in common organic solvents compared to their triflate or tetrafluoroborate counterparts. thieme-connect.com The direct synthesis of diaryliodonium chlorides is less frequently reported in modern literature, with anion exchange from more stable precursors often being the implied, though not always detailed, route. nih.gov

Mechanistic Insights and Reactivity of Bis 4 Fluorophenyl Iodonium Systems

Fundamental Aryl Transfer Processes

The transfer of an aryl group from a diaryliodonium salt is a fundamental process with multiple mechanistic pathways. These reactions can proceed with or without a metal catalyst and involve intermediates such as λ3-iodanes, λ3-iodane radical anions, aryl radicals, and arynes. pdx.edu The specific mechanism depends on the reaction conditions and the nature of the nucleophile. pdx.edu

In metal-free arylations, the reaction between a diaryliodonium salt and a nucleophile is generally believed to proceed through a two-step mechanism: ligand exchange followed by reductive coupling (also referred to as reductive elimination). nih.gov In this process, the nucleophile displaces the counter-ion of the iodonium (B1229267) salt to form a T-shaped aryl-iodine-nucleophile (Ar₂I-Nu) intermediate. nih.gov This intermediate is characterized by a three-center-four-electron (3c-4e) bond involving the nucleophile and one of the aryl groups. nih.gov The reaction concludes with the coupling of the nucleophile and the equatorial aryl group, leading to the arylated product and an iodoarene byproduct. nih.gov For unsymmetrical diaryliodonium salts, two different T-shaped intermediates can form and are often in rapid equilibrium. nih.gov

In the context of copper-catalyzed reactions, such as fluorination, a Cu(I)/Cu(III) catalytic cycle is often implicated. acs.orgnih.gov The cycle is proposed to initiate with the oxidation of a Cu(I) species by the diaryliodonium salt. acs.org This "Ar+" transfer to the copper center forms a cis-Ar(F)Cu(III) intermediate. acs.org The subsequent reductive elimination from this Cu(III) species to form the Ar-F bond is computationally shown to be a very facile process. acs.org The rate-limiting step in this catalytic cycle is often the initial oxidative addition of the diaryliodonium salt to the Cu(I) center. acs.orgnih.gov

Inner sphere electron transfer (ISET) is a redox process that occurs through a covalent linkage between the oxidant and the reductant. wikipedia.org A bridging ligand connects the two metal redox centers, facilitating the transfer of an electron. wikipedia.orgyork.ac.uk This mechanism is distinct from outer sphere electron transfer where the reactants are not linked. york.ac.uk The formation of this bridged intermediate is a key characteristic of inner sphere pathways. wikipedia.org

In the context of diaryliodonium salts, while direct discussions of inner-sphere mechanisms in the provided search results are limited, the concept is relevant to metal-catalyzed processes where the diaryliodonium salt interacts with a metal center. For instance, in copper-catalyzed reactions, the diaryliodonium salt transfers an aryl group to the copper center, which can be viewed as an inner-sphere process where the aryl group acts as a bridging ligand between the iodine and copper atoms during the transfer. acs.orgnih.gov The formation of a charge-transfer complex between an aromatic donor and an acceptor, which is considered an inner-sphere complex, has been shown to be a critical intermediate in electron transfer processes. nih.gov This highlights the potential for such pathways in the reactivity of diaryliodonium systems.

Coordination and ligand exchange are crucial factors that influence the reactivity and selectivity of diaryliodonium salts. nih.gov In metal-free arylations, the initial step involves the displacement of the iodonium salt's counter-ion by the nucleophile, a process known as ligand exchange, to form the reactive intermediate. The nature of the ligands on the iodine(III) center can significantly affect the subsequent reductive elimination step. nih.gov

In metal-catalyzed reactions, ligands play an even more multifaceted role. For example, in copper-catalyzed fluorinations, fluoride (B91410) and solvent molecules (like DMF) act as ligands on the copper center. acs.org The coordination of these ligands to the Cu(I) active catalyst influences the energy barriers of the subsequent oxidative addition and reductive elimination steps. acs.org Computational studies have shown that different Cu(I) active catalysts, containing various combinations of fluoride, triflate, and DMF ligands, all present low-energy pathways for the fluorination reaction. acs.org

The use of "dummy" ligands in unsymmetrical diaryliodonium salts is a common strategy to control the chemoselectivity of aryl transfer. rsc.org Aryl groups like 2,4,6-trimethoxyphenyl (TMP) or mesityl are designed to be poor leaving groups, thus ensuring the preferential transfer of the other, more valuable aryl group. rsc.org The ortho-methoxy groups of the TMP ligand, for instance, can coordinate to the iodine(III) center, which in turn increases the basicity of the acetate (B1210297) anion in certain reactions, facilitating the deprotonation of nucleophiles like phenols. beilstein-journals.org

Nucleophilic Reactivity and Substitution Pathways

Diaryliodonium salts are potent electrophilic arylating agents that react with a wide array of nucleophiles. beilstein-journals.org The reactivity and the preferred substitution pathway are influenced by the nature of the nucleophile, the structure of the diaryliodonium salt, and the reaction conditions.

Diaryliodonium salts are valuable precursors for the synthesis of fluoroarenes, particularly in the context of positron emission tomography (PET) where the introduction of fluorine-18 (B77423) ([¹⁸F]) is crucial. nih.govnih.gov The reaction of diaryliodonium salts with fluoride ions allows for the introduction of fluorine into both electron-rich and electron-deficient aromatic rings. nih.gov

The regioselectivity of fluorination can be controlled by several factors. In uncatalyzed reactions of unsymmetrical diaryliodonium salts, the more electron-deficient aryl group is typically transferred. nih.gov However, in copper-catalyzed fluorinations using salts like [Mes(Ar)I]⁺ (where Mes is mesityl), the less sterically hindered aryl group (Ar) is preferentially fluorinated with high selectivity. nih.govacs.orgorganic-chemistry.org This steric control is a key advantage of the copper-catalyzed system. nih.gov

The reaction conditions, such as the concentration of the fluoride source, also play a critical role. A low concentration of fluoride relative to the iodonium reagent and copper catalyst ensures that the cationic diaryliodonium species is the reactive entity for oxidative transfer to the copper center. acs.org Conversely, high fluoride concentrations can lead to the formation of a neutral λ³-iodane species (Ar₂IF), which may favor the uncatalyzed reaction pathway and alter the selectivity. acs.org For PET applications, rapid and efficient [¹⁸F]fluorination is essential. nih.govorganic-chemistry.org Copper-catalyzed methods have been developed that allow for the high-yield radiosynthesis of [¹⁸F]fluoroarenes under mild conditions and within short reaction times. nih.gov

Table 1: Regioselectivity in the Fluorination of Unsymmetrical Diaryliodonium Salts

Catalyst Diaryliodonium Salt Fluoride Source Major Product Selectivity Reference
None [Mes(Ph)I]⁺ TBAF·H₂O MesF - acs.org
Cu(OTf)₂ [Mes(Ph)I]⁺ KF PhF >99:1 nih.govacs.org
Cu(OTf)₂ [Mes(4-OMe-Ph)I]⁺ KF 4-F-OMe-Ph >99:1 nih.gov
Cu(I) [Mes(Ar)I]BF₄ [¹⁸F]KF Ar¹⁸F High nih.gov

Besides fluoride, bis(4-fluorophenyl)iodonium chloride and related diaryliodonium salts react with a variety of other nucleophiles.

Chloride: While chloride is the counter-ion in this compound, ligand exchange with other anions is a fundamental process. In the presence of a palladium/Xantphos catalyst system, a halide exchange has been observed where an alkyl iodide can be converted to the corresponding alkyl chloride using a phosphonium (B103445) chloride salt. nih.gov This demonstrates the ability of chloride to act as a nucleophile in certain contexts, displacing other leaving groups.

Carbon-based Nucleophiles: Diaryliodonium salts are effective reagents for the C-arylation of various carbon nucleophiles, including malonates, ketones, and nitroalkanes. pdx.edursc.org In metal-free reactions, the selectivity of aryl transfer to carbon nucleophiles is often governed by electronic and steric effects. pdx.edu For instance, in the arylation of malonates, the more electron-deficient aryl group of an unsymmetrical diaryliodonium salt is typically transferred. nih.gov

Palladium-catalyzed C-H arylation reactions using diaryliodonium salts have also been extensively developed. acs.orgmdpi.com These reactions allow for the direct formation of C-C bonds with high efficiency and functional group tolerance. mdpi.com For example, silyloxy furans can be arylated at the γ-position with unsymmetrical aryl(mesityl)iodonium salts in the presence of a palladium catalyst. mdpi.com Similarly, indoles can undergo palladium-catalyzed C2-arylation with diaryliodonium salts in water.

Table 2: Arylation of Various Nucleophiles with Diaryliodonium Salts

Nucleophile Type Nucleophile Example Diaryliodonium Salt Catalyst Arylated Product Reference
Oxygen Phenol Aryl(phenyl)iodonium salt None Diaryl ether nih.gov
Nitrogen Pyrazole (4-Nitrophenyl)(phenyl)iodonium salt None N-Aryl pyrazole pdx.edu
Carbon Diethyl malonate Aryl(phenyl)iodonium salt None Aryl malonate nih.gov
Carbon Silyloxy furan Aryl(mesityl)iodonium salt Pd(OAc)₂ γ-Aryl butenolide mdpi.com
Carbon Indole Diphenyliodonium salt Heterogeneous Pd 2-Aryl indole

Nucleophilicity Parameters of Iodonium Ylides (as related systems)

The reactivity of iodonium ylides, which are structurally related to bis(4-fluorophenyl)iodonium systems, can be quantitatively described using nucleophilicity parameters. The kinetics of the reactions between β-dicarbonyl-substituted iodonium ylides and various π-conjugated carbenium and iminium ions have been systematically investigated. researchgate.netnih.gov These studies reveal that the reactions typically proceed through a rate-determining attack of the electrophile at the nucleophilic carbon center of the ylide. researchgate.netnih.gov This initial step forms an iodonium ion intermediate, which then rapidly eliminates iodobenzene (B50100) and participates in subsequent reaction pathways. researchgate.netnih.gov

The reactivity of these ylides can be effectively modeled by the linear free energy relationship developed by Mayr, expressed as: log k (20 °C) = sN(N + E) nih.govacs.orgacs.org

In this equation, k represents the second-order rate constant, E is the electrophilicity parameter of the reacting electrophile, while the nucleophile is defined by two parameters: N, the nucleophilicity parameter, and sN, a nucleophile-specific susceptibility parameter. acs.orgacs.org

Kinetic studies on stabilized iodonium ylides have placed their N parameters in the range of 4 to 8. nih.govacs.org This indicates that the introduction of a Ph-I+ group at the carbanionic center of compounds like Meldrum's acid or dimedone results in a significant decrease in nucleophilicity, on the order of 1010, compared to the parent carbanions. nih.govacs.org Despite this reduction, their nucleophilicity is comparable to that of other synthetically useful nucleophiles such as pyrroles, indoles, and silyl (B83357) enol ethers. researchgate.netnih.govacs.org This reactivity profile makes them suitable substrates for reactions activated by iminium ions. nih.govacs.org

Interactive Table: Nucleophilicity Parameters for Representative Iodonium Ylides

Iodonium Ylide N Parameter sN Parameter Solvent
Dimedone iodonium ylide 6.18 0.81 Dichloromethane

Data sourced from Mayr's Database of Reactivity Parameters and related studies. acs.orglmu.de

Electrophilic Activation and Reactive Intermediate Generation

Diaryliodonium salts like this compound are valued for their ability to undergo electrophilic activation, serving as precursors to highly reactive intermediates. Their utility stems from the hypervalent nature of the iodine(III) center, which makes it highly electron-deficient, and the excellent leaving group ability of the iodoarene moiety (e.g., 4-fluoroiodobenzene). frontiersin.orgnih.gov This allows these salts to function as potent arylating agents and sources of other reactive species. frontiersin.orgrsc.org

Formation of Carbene and Nitrene Precursors (via related ylides/imides)

Iodonium ylides and their nitrogen analogs, iodonium imides (or iminoiodanes), are well-established and efficient precursors for generating carbene and nitrene species, respectively. nih.govacs.org

Carbene Precursors: Iodonium ylides serve as safe and stable alternatives to often hazardous diazo compounds for carbene generation. acs.orgrsc.org In the presence of transition-metal catalysts, such as those based on rhodium(III) or copper, these ylides readily form metal carbene species. rsc.orgresearchgate.netacs.org This transformation is central to a variety of synthetic applications, including:

C-H Activation/Functionalization: Rhodium(III)-catalyzed coupling of iodonium ylides with substrates containing sp2 and sp3 C-H bonds allows for the construction of diverse cyclic skeletons under mild conditions. acs.org

Cyclopropanation: The reaction of ylide-derived carbenes with alkenes is a fundamental method for synthesizing cyclopropane (B1198618) rings. researchgate.net

Buchner Reaction: Iodonium ylides, generated in situ, can undergo intramolecular Buchner reactions to form fused cyclohepta-1,3,5-triene derivatives. acs.org

Nitrene Precursors: Iminoiodanes, such as N-tosyliminophenyliodane (PhI=NTs), are widely used as nitrene sources. researchgate.netresearchgate.net The transfer of the nitrene moiety is typically facilitated by metal catalysts (e.g., copper, rhodium) and is a cornerstone of modern C-N bond-forming reactions. researchgate.netthieme-connect.com Key applications include the aziridination of alkenes and the amidation of various organic substrates. researchgate.netresearchgate.netthieme-connect.com The development of methods for the in situ generation of these imides from reagents like phenyliodine diacetate (PhI(OAc)2) and sulfonamides has further expanded their synthetic utility. thieme-connect.com

Oxidative Properties and Functionalizations

Diaryliodonium salts are classified as hypervalent iodine(III) reagents, a class of compounds known for their oxidative capabilities and as sustainable alternatives to toxic heavy metal oxidants. frontiersin.orgresearchgate.net The electrophilic nature of the iodine(III) center is a defining characteristic, enabling these salts to act as powerful arylating agents for a wide range of nucleophiles. frontiersin.orgrsc.orgresearchgate.net

The functionalization occurs via nucleophilic attack on the iodine center, followed by the reductive elimination of the iodoarene leaving group. This process allows for the formation of new aryl–heteroatom and aryl–carbon bonds. rsc.org Diaryliodonium salts can effectively arylate a diverse array of nucleophiles, including:

Oxygen Nucleophiles: Alcohols, phenols, and carboxylic acids can be O-arylated. illinois.edunih.gov

Nitrogen Nucleophiles: Amines and other nitrogen-containing compounds are suitable substrates for N-arylation. researchgate.net

Carbon Nucleophiles: Carbonyl compounds can undergo α-arylation. illinois.edu

The reactivity and selectivity of these functionalizations can be fine-tuned. For instance, in unsymmetrical diaryliodonium salts (Ar1Ar2I+X-), one aryl group can be designed as a non-transferable "dummy" ligand, ensuring the selective transfer of the desired aryl group. rsc.orgnih.gov These transformations highlight the role of diaryliodonium salts as versatile reagents for oxidative functionalization in organic synthesis. rsc.orgresearchgate.net

Advanced Applications in Chemical Transformations

Catalysis and Organic Synthesis

In the realm of catalysis and organic synthesis, bis(4-fluorophenyl)iodonium salts serve as potent sources of the 4-fluorophenyl group. They are frequently employed in transition-metal-catalyzed cross-coupling reactions and, in some cases, can effect arylations under metal-free conditions. Their utility circumvents the need for harsher conditions or more complex catalyst systems often associated with traditional aryl halide cross-coupling partners.

Arylation reactions are fundamental processes in organic chemistry for constructing biaryl frameworks and introducing aryl moieties onto various scaffolds. Bis(4-fluorophenyl)iodonium salts excel in this capacity, facilitating the transfer of the 4-fluorophenyl group to a diverse array of nucleophiles.

The direct C-H arylation of arenes represents a highly atom-economical method for creating C-C bonds, avoiding the pre-functionalization of substrates. Bis(4-fluorophenyl)iodonium salts, particularly the tetrafluoroborate (B81430) and triflate analogues, have been successfully utilized in palladium-catalyzed C-H arylations of polyaromatic hydrocarbons (PAHs). These reactions provide controlled access to π-extended systems, which are important in materials science. For instance, a simple system using Palladium on carbon (Pd/C) as a catalyst can effectively arylate arenes like naphthalene (B1677914) and fluoranthene (B47539) with high regioselectivity.

AreneArylating AgentCatalystTemperatureProductYield (%)
NaphthaleneBis(4-fluorophenyl)iodonium tetrafluoroboratePd/C80 °C1-(4-Fluorophenyl)naphthalene54
FluorantheneBis(4-fluorophenyl)iodonium tetrafluoroboratePd/C80 °C3-(4-Fluorophenyl)fluoranthene47 (total)

The formation of C-N bonds via N-arylation is a cornerstone of pharmaceutical and materials chemistry. Diaryliodonium salts provide a valuable metal-free pathway for the N-arylation of both primary and secondary aliphatic amines under mild conditions. This methodology is applicable to a broad scope of amines, including cyclic and acyclic variants, and can transfer both electron-rich and electron-poor aryl groups without the need for excess reagents. The reactions tolerate various functional groups and proceed efficiently, making them a practical alternative to traditional metal-catalyzed methods.

Amine SubstrateArylating AgentBaseConditionsProduct TypeYield (%)
Primary AmineDiaryliodonium saltK3PO4Toluene, 110 °CN-Aryl Primary Amine80-99
Secondary Cyclic AmineDiaryliodonium saltK3PO4Toluene, 110 °CN-Aryl Cyclic Amine85-98
Amino Acid EsterPhenyl(anisyl)iodonium triflateNot specifiedNot specifiedN-Aryl Amino Acid EsterHigh

Diaryliodonium salts are effective reagents for the formation of carbon-heteroatom bonds, including C-O and C-F bonds. In O-arylation reactions, they can be used to synthesize diaryl ethers from phenols, a transformation that can be performed under metal-free or copper-catalyzed conditions. nih.govnih.gov The reaction of phenols with diaryliodonium salts typically occurs under basic conditions, allowing for the coupling of a wide range of substrates. nih.gov This method has been applied to complex natural product derivatives, demonstrating its utility in late-stage functionalization. nih.gov

Furthermore, these salts are critical precursors in radiochemistry for the synthesis of [¹⁸F]-labeled positron emission tomography (PET) tracers. The radiofluorination of diaryliodonium salts allows for the nucleophilic introduction of the short-lived ¹⁸F isotope, a process vital for medical imaging. For example, bis(4-benzyloxyphenyl)iodonium salts have been used as precursors for the radiosynthesis of 4-[¹⁸F]fluorophenol. nih.gov

NucleophileArylating AgentCatalyst/ConditionsProductApplication
PhenolDiaryliodonium triflateCu(II) catalysis or metal-free (basic)Diaryl etherOrganic Synthesis
WaterDiaryliodonium saltN-benzylpyridin-2-one (organocatalyst)PhenolOrganic Synthesis
[¹⁸F]FluorideBis(4-benzyloxyphenyl)iodonium saltConventional or microwave heating4-[¹⁸F]FluorophenolPET Tracer Synthesis

The construction of carbon-phosphorus bonds is essential for synthesizing organophosphorus compounds, which serve as ligands in catalysis, components in materials science, and key structures in medicinal chemistry. Diaryliodonium salts have been established as effective arylating agents for various phosphorus nucleophiles. Copper-catalyzed P-arylation of secondary phosphine (B1218219) oxides (SPOs) with diaryliodonium salts provides a highly efficient and enantioselective route to P-chiral tertiary phosphine oxides. acs.orgcam.ac.uk This method is notable for its mild conditions (room temperature), rapid reaction times, and broad substrate scope. acs.orgorganic-chemistry.org The resulting phosphine oxides are valuable precursors to P-chiral phosphine ligands. acs.org The reaction tolerates a wide range of functional groups and can be scaled for larger preparations. organic-chemistry.org

Phosphorus SubstrateArylating AgentCatalystConditionsProduct TypeYield (%)
Secondary Phosphine OxidesDiaryliodonium saltCuClCH2Cl2, Et3N, rt, 10 minTertiary Phosphine Oxideup to 98
Secondary Phosphine OxidesDiaryliodonium saltChiral Cu(I) complexDioxane, rtP-Chiral Tertiary Phosphine Oxideup to 99
Dithieno[3,2-b:2',3'-d]phospholeDiphenyliodonium hexafluorophosphateMicrowave, EtOHP-Phenyl dithienophospholiumNot specified

Diaryliodonium salts are valuable reagents for the arylation of unsaturated C-C bonds, enabling the synthesis of complex vinyl and alkynyl structures. Copper-catalyzed arylation of simple alkenes with diaryliodonium salts provides a mechanistically distinct alternative to traditional Heck reactions. acs.org This methodology has been extended to more complex transformations, including a three-component, enantioselective arylalkynylation of alkenes. rsc.org In this process, an alkene, a terminal alkyne, and a diaryliodonium salt are coupled in the presence of a chiral copper catalyst to generate synthetically valuable propargylic products with high enantioselectivity. rsc.org This highlights the ability of diaryliodonium salts to participate in multicomponent reactions that rapidly build molecular complexity.

Reaction TypeSubstratesCatalyst SystemKey FeaturesProduct Class
Alkene ArylationSimple Alkenes + Diaryliodonium SaltCopper(I) or Copper(II)Forms C-C bonds via a proposed carbocation-type mechanism.Arylated Alkanes/Alkenes
Arylalkynylation of AlkenesAlkene + Terminal Alkyne + Diaryliodonium SaltChiral BOPA-Copper complexEnantioselective, three-component coupling under mild conditions.1,2-Diaryl-3-butynes
Alkenylation of TryptopholTryptophol derivative + Diaryliodonium saltPalladium(II) acetate (B1210297)C2-selective alkenylation.C2-Vinyl Tryptophol

Arylation Reactions

Photochemistry and Photoinitiation

The photochemical properties of diaryliodonium salts have led to their widespread use as photoinitiators in polymerization reactions. Upon exposure to ultraviolet (UV) radiation, these compounds undergo photolysis to generate reactive species that can initiate polymerization.

Bis(4-fluorophenyl)iodonium chloride is a representative of diaryliodonium salts that are highly efficient photoinitiators for both radical and cationic polymerization. rsc.orgresearchgate.net Upon irradiation with UV light, the C-I bond in the diaryliodonium cation cleaves, leading to the formation of both radical and cationic species. rsc.org

In cationic polymerization , the photolysis of diaryliodonium salts generates a strong Brønsted acid. rsc.orgnih.gov This acid then protonates a monomer, such as an epoxide or a vinyl ether, initiating the polymerization process. rsc.orgresearchgate.net The efficiency of the initiation is influenced by the nature of the counter-anion of the iodonium (B1229267) salt, as it determines the strength of the generated acid. researchgate.netresearchgate.net

In free radical polymerization , the aryl radicals generated during photolysis can directly add to a monomer, initiating the polymerization chain. rsc.org Diaryliodonium salts can also be used in hybrid polymerization systems, where both cationic and radical polymerization occur simultaneously. researchgate.net

The effectiveness of diaryliodonium salts as photoinitiators is also dependent on their absorption characteristics. While many diaryliodonium salts absorb in the short-wavelength UV region, their absorption can be extended to longer wavelengths through photosensitization. rsc.org

Polymerization TypeInitiating SpeciesMonomer Examples
Cationic PolymerizationBrønsted AcidEpoxides, Vinyl Ethers rsc.orgresearchgate.net
Radical PolymerizationAryl RadicalsAcrylates, Methacrylates researchgate.netresearchgate.net
Hybrid PolymerizationBrønsted Acid and Aryl RadicalsMixtures of epoxides and acrylates researchgate.net

The efficiency of photopolymerization initiated by diaryliodonium salts can be significantly enhanced through the use of photosensitizers. frontiersin.org Photosensitization is a process where a sensitizer (B1316253) molecule absorbs light at a wavelength where the photoinitiator itself does not absorb strongly, and then transfers the absorbed energy to the initiator, causing it to decompose. rsc.org

The primary mechanism for the photosensitization of diaryliodonium salts is through an electron transfer process. rsc.org Upon excitation by light, the photosensitizer donates an electron to the diaryliodonium salt, leading to the formation of a radical cation of the sensitizer and the decomposition of the iodonium salt into an aryl radical and an iodoarene. frontiersin.org Thioxanthone derivatives are commonly used as photosensitizers for diaryliodonium salts. frontiersin.org

Kinetic analysis of photopolymerization reactions initiated by these systems provides valuable insights into the reaction rates and mechanisms. The rate of polymerization is influenced by factors such as the concentration of the photoinitiator and photosensitizer, the light intensity, and the nature of the monomer. frontiersin.org Time-resolved laser spectroscopy can be used to study the transient intermediates and determine the rate constants for the photochemical processes involved.

Diaryliodonium salts can form charge transfer complexes (CTCs) with electron-donating molecules, such as aromatic amines. nih.gov These CTCs can act as photoinitiating systems for polymerization, often exhibiting absorption at longer wavelengths than the individual components. nih.gov

The formation of a CTC between an N-aromatic amine (donor) and an iodonium salt (acceptor) can be observed through UV-vis spectroscopy. Upon irradiation, an electron is transferred from the donor to the acceptor within the complex, leading to the generation of radicals that can initiate free-radical polymerization. nih.gov This approach has been successfully employed for 3D printing applications at 405 nm. rsc.org

The efficiency of the CTC as a photoinitiating system is dependent on the electronic and steric properties of both the donor and the acceptor, as well as the nature of the counter-anion of the iodonium salt. nih.gov Less nucleophilic anions generally lead to higher polymerization rates. nih.gov These systems are advantageous due to their commercial availability, stability, and metal-free nature. rsc.org

Electrochemistry and Surface Functionalization

The electrochemical properties of diaryliodonium salts allow for their synthesis via anodic oxidation and their use in the functionalization of surfaces.

The electrosynthesis of diaryliodonium salts offers a sustainable and atom-efficient alternative to chemical oxidation methods. researchgate.netresearchgate.net This process involves the anodic oxidation of an iodoarene in the presence of another arene in an undivided electrolysis cell. researchgate.netresearchgate.net This method avoids the use of chemical oxidants and can be performed without added electrolyte salts, generating minimal chemical waste. researchgate.net The counter-anion of the diaryliodonium salt can be controlled by the choice of the supporting electrolyte, which is advantageous as the anion can significantly influence the salt's reactivity. acs.orgfrontiersin.org

The electrochemical reduction of diaryliodonium salts leads to the generation of aryl radicals. This property is exploited for the covalent functionalization of surfaces, such as carbon and silicon. rsc.org The electrochemically generated aryl radicals can react with the surface to form a stable covalent bond, resulting in a modified surface with desired properties. This method of surface functionalization is advantageous due to the lower reduction potential of diaryliodonium salts compared to other arylating agents like diazonium salts.

Furthermore, diaryliodonium salts can be used as initiators for the "grafting from" method of surface modification, where polymer chains are grown directly from the surface. In this approach, the photoinitiator is immobilized on the surface, and upon irradiation, it initiates the polymerization of monomers from the surface, leading to a covalently attached polymer brush. researchgate.net

Electrochemically Driven Covalent Functionalization (e.g., Graphene)

The electrochemical functionalization of graphene and other carbon materials allows for the precise tuning of their electronic and physical properties. Diaryliodonium salts serve as effective precursors for generating aryl radicals under electrochemical control, which can then covalently bond to the graphene surface.

In a notable application, the electrochemically driven covalent bonding of trifluoromethylphenylene (CF3Ph) onto epitaxial graphene has been demonstrated using a diaryliodonium salt. acs.org This process allows for the formation of a robust, covalently attached organic layer. The density of the functionalization can be controlled by modulating the duration of the electrochemical potential, enabling the formation of everything from sub-monolayer coverage to a densely packed monolayer. acs.org This level of control is crucial for applications where the surface properties of graphene need to be precisely engineered. The covalent attachment of the fluorinated phenyl groups alters the electronic structure of the graphene by rehybridizing some of the sp² carbon atoms to sp³ states. acs.org While spontaneous functionalization can be a challenge with more reactive precursors like diazonium salts, the use of diaryliodonium salts allows for a more controlled grafting process that can be initiated electrochemically. osti.gov

Electrochemical Generation of Iodonium Ions

The synthesis of diaryliodonium salts can be achieved through electrochemical methods, providing a more environmentally friendly alternative to conventional chemical oxidation. rsc.orgresearchgate.net This in-situ generation of the reactive iodonium species can be coupled with subsequent reactions. The electrochemical oxidation of an aryl iodide in the presence of another arene is a common strategy for forming unsymmetrical diaryliodonium salts. researchgate.netsoton.ac.uk

This electrochemical approach offers several advantages. It avoids the need for strong chemical oxidants, which can be hazardous and generate significant waste. rsc.org Furthermore, by carefully selecting the supporting electrolyte, the desired counter-ion for the diaryliodonium salt can be directly incorporated, streamlining the synthetic process. researchgate.net The scalability of these electrochemical syntheses has also been demonstrated, allowing for the production of gram quantities of diaryliodonium salts. rsc.orgresearchgate.net While these methods are generally applicable to a range of diaryliodonium salts, the principles can be extended to the generation of bis(4-fluorophenyl)iodonium ions for subsequent synthetic applications.

Electrosynthesis in Cyclization Reactions (e.g., Iodoalkoxylation)

The electrochemical generation of iodonium ions can be utilized in various cyclization reactions. The in-situ formation of a reactive iodonium species can trigger intramolecular cyclization, leading to the formation of complex heterocyclic structures. One such reaction is iodoalkoxylation, where an alkene is reacted with an iodine source and an alcohol to form an alkoxy-iodinated product.

While specific examples detailing the use of this compound in electrochemical iodoalkoxylation are not prevalent in the literature, the general principle involves the electrochemical generation of an electrophilic iodine species that activates an alkene towards nucleophilic attack by an alcohol. Transannular cyclizations, where a new ring is formed across an existing ring, can be initiated by the formation of an iodonium ion from an alkene. youtube.com The proximity of a nucleophile, such as an amide nitrogen, can lead to an intramolecular cyclization, opening the iodonium ion and forming a bicyclic system. youtube.com This strategy demonstrates the potential for electrochemically generated iodonium species to participate in complex bond-forming cascades.

Radiochemistry and Isotope Labeling

Diaryliodonium salts are invaluable precursors in radiochemistry, particularly for the introduction of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) into organic molecules for Positron Emission Tomography (PET) imaging.

Precursors for Radiofluorination (e.g., ¹⁸F-Labeling)

This compound and its analogues are excellent precursors for no-carrier-added (n.c.a.) ¹⁸F-labeling. acs.orgnih.gov In this context, the diaryliodonium salt is reacted with [¹⁸F]fluoride, which displaces one of the aryl groups to form the desired ¹⁸F-labeled arene. The use of an electron-rich "dummy" ring, such as a 2-thienyl or a 4-methoxyphenyl (B3050149) group, can direct the nucleophilic attack of the [¹⁸F]fluoride to the desired aryl group. acs.orgnih.gov

The efficiency of the radiofluorination can be influenced by several factors, including the nature of the counter-ion, the solvent, and the reaction temperature. acs.org Copper catalysis has been shown to facilitate the radiofluorination of diaryliodonium salts, allowing for the labeling of a wide range of aryl fluorides, including those that are electron-rich, under mild conditions. nih.gov This methodology has been successfully applied to the synthesis of protected versions of important radiotracers like 4-[¹⁸F]fluorophenylalanine and 6-[¹⁸F]fluoroDOPA. nih.gov

Precursor TypeRadiotracerRadiochemical Yield (RCY)Reference
Diaryliodonium Salt4-[¹⁸F]fluorophenylalanine20 ± 2% snmjournals.org
(Mesityl)(aryl)iodonium salt4-[¹⁸F]fluoroanisole70 ± 11% nih.gov
Diaryliodonium tosylateMethyl [¹⁸F]4-fluorobenzoate89% nih.gov
Azide-functionalized diaryliodonium salt¹⁸F-fluorobenzenes~40% nih.gov

Multi-step Radiosynthesis Strategies

The synthesis of complex PET radiotracers often involves multi-step sequences. Diaryliodonium salts are frequently used in the initial ¹⁸F-fluorination step to produce a key ¹⁸F-labeled intermediate, which is then elaborated in subsequent steps. For example, the radiosynthesis of ¹⁸F-labeled click synthons, such as [¹⁸F]1-(azidomethyl)-4-fluorobenzene, has been achieved in a single step from azide-functionalized diaryliodonium salts. nih.gov This provides a significant improvement over previous multi-step methods. nih.gov

These synthons can then be used in "click chemistry" to label peptides, oligonucleotides, and other biomolecules. nih.gov The development of efficient, often automated, multi-step radiosyntheses is crucial for the reliable production of radiotracers for clinical and research applications. The use of diaryliodonium salt precursors has been instrumental in the synthesis of various PET radioligands. researchgate.net

Applications in Medicinal Chemistry (Synthetic Aspects)

The introduction of fluorine atoms into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity. Diaryliodonium salts, including this compound, serve as valuable reagents for the introduction of fluoroaryl moieties in medicinal chemistry.

Diaryliodonium salts are effective arylating agents and can be used to form carbon-nitrogen and carbon-oxygen bonds under mild conditions. diva-portal.org They have been employed in the synthesis of complex molecules, including derivatives of existing drugs. For instance, naproxen-containing diaryliodonium salts have been synthesized and subsequently used in fluorination reactions to modify the aromatic ring of naproxen (B1676952) methyl ester. mdpi.com This demonstrates the potential of this methodology for the late-stage functionalization of complex molecules.

Unsymmetrical diaryliodonium salts have also been developed for the electrophilic introduction of pentafluorosulfanyl (SF₅) arenes into various nucleophiles. nih.gov The SF₅ group is of increasing interest in medicinal chemistry as a bioisostere for other functional groups. The development of new reagents and methods for the introduction of fluorinated groups is a continuous effort in drug discovery. nih.gov Copper-catalyzed fluorination of diaryliodonium salts with potassium fluoride (B91410) (KF) has emerged as a mild and versatile method for this purpose. researchgate.net

Synthesis of Fluorinated Compounds for Pharmacological Research

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, including metabolic stability, binding affinity, and bioavailability. This has made the development of efficient fluorination methods a cornerstone of modern medicinal chemistry and drug discovery. Diaryliodonium salts, such as this compound, have emerged as highly effective reagents for the synthesis of fluorinated compounds, enabling the introduction of fluorine into complex molecules under relatively mild conditions. These salts serve as versatile precursors for creating both therapeutic drug candidates and diagnostic imaging agents.

One of the most significant applications of diaryliodonium salts in pharmacological research is in the synthesis of radiolabeled molecules for Positron Emission Tomography (PET). PET is a powerful imaging technique that allows for the in vivo study of biochemical processes, making it invaluable for drug development and disease diagnosis. The short-lived positron-emitting isotope fluorine-18 (t½ = 109.7 min) is a favored radiolabel for PET tracers. researchgate.net Reactions of diaryliodonium salts with [¹⁸F]fluoride anion have become a widely used and practical method for incorporating this isotope into radiotracer molecules. researchgate.net This approach has been instrumental in synthesizing [¹⁸F]-fluorinated aromatic compounds, which are a major focus of radiotracer development. researchgate.net

The utility of these hypervalent iodine compounds extends to the synthesis of a wide array of bioactive organofluorine molecules. beilstein-journals.org Research has demonstrated their successful application in creating fluorinated versions of established drugs, including:

Fluorinated thalidomide , investigated for its antitumor properties. beilstein-journals.org

Fluorinated donepezil , a cholinesterase inhibitor relevant to Alzheimer's disease research. beilstein-journals.org

Fluorinated camptothecin , an anticancer agent. beilstein-journals.org

A prominent example of the use of diaryliodonium salts in PET tracer synthesis is the preparation of [¹⁸F]6-fluoro-L-DOPA ([¹⁸F]F-dopa), a key radiopharmaceutical for studying the dopaminergic system in the brain, particularly in the context of Parkinson's disease. mdpi.com Similarly, these precursors are crucial for synthesizing n.c.a. (no-carrier-added) 4-[¹⁸F]fluorohalobenzenes, which are versatile building blocks for more complex molecules. For instance, 1-[¹⁸F]fluoro-4-iodobenzene, synthesized from a diaryliodonium salt precursor with a radiochemical yield (RCY) up to 70%, can be used to create ligands for specific neuroreceptors, such as the dopamine (B1211576) D4 ligand [¹⁸F]FAUC 316. nih.gov

The table below summarizes key research findings on the application of diaryliodonium salts in synthesizing pharmacologically relevant fluorinated compounds.

Precursor TypeSynthesized CompoundReaction TypePharmacological RelevanceYield
Diaryliodonium SaltFluorinated ThalidomideNucleophilic FluorinationAntitumor Research beilstein-journals.orgN/A
Diaryliodonium SaltFluorinated DonepezilNucleophilic FluorinationCholinesterase Inhibitor (Alzheimer's) beilstein-journals.orgN/A
Diaryliodonium SaltFluorinated CamptothecinNucleophilic FluorinationAnticancer Research beilstein-journals.orgN/A
Diaryliodonium Triflate1-[¹⁸F]fluoro-4-iodobenzeneNucleophilic RadiofluorinationPET Tracer Intermediate nih.govUp to 70%
1-[¹⁸F]fluoro-4-iodobenzene[¹⁸F]FAUC 316Hartwig-Buchwald CouplingDopamine D4 Receptor Ligand (PET) nih.gov74% (coupling step)
Diaryliodonium Salt[¹⁸F]6-fluoro-L-DOPANucleophilic RadiofluorinationDopaminergic System Imaging (PET) mdpi.com>35%

Characterization and Computational Approaches in Bis 4 Fluorophenyl Iodonium Research

Spectroscopic Analysis for Structural and Electronic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure and electronic nature of bis(4-fluorophenyl)iodonium chloride. Techniques ranging from nuclear magnetic resonance to X-ray crystallography offer a holistic understanding of this compound in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of bis(4-fluorophenyl)iodonium salts. While specific spectral data for the chloride salt is not widely published, the identity of the closely related bis(4-fluorophenyl)iodonium triflate is routinely confirmed by ¹H-NMR. For analogous compounds like 4-fluorophenyl(mesityl)iodonium trifluoromethanesulfonate (B1224126), detailed ¹H and ¹³C NMR data are available. In CDCl₃, the ¹H NMR spectrum of this related salt shows aromatic signals at δ 7.98 (dd, J = 4.8, 9.1 Hz, 2H) and 7.29 (t, J = 8.8 Hz, 2H) for the 4-fluorophenyl group. The corresponding ¹³C NMR signals appear at δ 166.2, 138.1, 122.7, and 107.8.

³¹P NMR spectroscopy is not directly applicable for the characterization of this compound itself, as the compound lacks phosphorus. However, it becomes a crucial tool in studying reactions where this salt interacts with phosphorus-containing compounds, such as phosphines. For instance, the reaction of diaryliodonium salts with phosphines to form phosphonium (B103445) salts can be monitored by ³¹P NMR to elucidate reaction mechanisms and kinetics.

Table 1: Representative NMR Data for a Related Diaryliodonium Salt

Nucleus Chemical Shift (δ, ppm) Multiplicity & Coupling Constants (J, Hz)
¹H 7.98 dd, J = 4.8, 9.1
7.29 t, J = 8.8
¹³C 166.2
138.1
122.7
107.8

Data for 4-fluorophenyl(mesityl)iodonium trifluoromethanesulfonate in CDCl₃

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules, providing a fingerprint of the functional groups present. For this compound, characteristic bands corresponding to the C-F and C-I bonds, as well as the aromatic ring vibrations, are expected. Although specific spectra for the chloride salt are not commonly reported, analysis of related structures like p-iodobenzene sulfonyl chloride by FT-Raman spectroscopy has been conducted, aiding in the assignment of vibrational modes for similar structural motifs. The positions of these bands can be influenced by the nature of the counter-ion and the solid-state packing of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Mass Spectrometry

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can precisely determine the mass of the bis(4-fluorophenyl)iodonium cation, [C₁₂H₈F₂I]⁺. For the related 4-fluorophenyl(mesityl)iodonium trifluoromethanesulfonate, the [M-OTf]⁺ ion was observed at m/z 341.0195, which is consistent with the calculated mass of the cation. Further fragmentation analysis can provide insights into the connectivity and stability of the molecule. Techniques like atmospheric pressure chemical ionization (APCI) are well-suited for the analysis of low molecular weight, and sometimes labile, compounds like diaryliodonium salts.

Electron Spin Resonance (ESR) Spectroscopy (in photochemical studies)

Electron Spin Resonance (ESR) spectroscopy is a highly sensitive technique for the detection and characterization of paramagnetic species, including free radicals. The photolysis of diaryliodonium salts is known to proceed, at least in part, through homolytic cleavage of the carbon-iodine bond, generating aryl radicals and an iodoaryl radical cation. ESR spectroscopy is the primary tool for directly observing these transient radical intermediates. While specific ESR studies on this compound are not detailed in the literature, the general principle of using ESR to study the photochemical decomposition of diaryliodonium salts is well-established. Such studies are crucial for elucidating the mechanisms of photochemical reactions involving these salts, including photoinitiated polymerization and arylation reactions.

Computational and Theoretical Studies in Bis(4-fluorophenyl)iodonium Research

Computational and theoretical chemistry have become indispensable tools for elucidating the intricate details of reactions and properties involving diaryliodonium salts like this compound. These methods provide insights into reaction mechanisms, bonding, and stability that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it highly suitable for exploring the complex reaction pathways of hypervalent iodine compounds. liu.sediva-portal.org In the context of bis(4-fluorophenyl)iodonium salts and related diaryliodonium reagents, DFT calculations are crucial for mapping potential energy surfaces, identifying transition states and intermediates, and discerning the most plausible reaction mechanisms. liu.se

Researchers employ DFT to compare the energetics of different proposed pathways, such as stepwise SNAr (Nucleophilic Aromatic Substitution) reactions, intramolecular aryl transfers, and ligand coupling mechanisms. liu.se For instance, in the diarylation of certain nucleophiles, DFT studies have supported a mechanism involving an initial SNAr step followed by an intramolecular aryl transfer. liu.se These computational models allow for the evaluation of activation barriers and reaction energies, providing a quantitative basis for understanding why one pathway is favored over another.

DFT has also been instrumental in understanding more complex transformations. In the one-pot double arylation of naphthols, experimental results combined with DFT calculations provided a comprehensive picture of the reaction mechanism, which involves the chemoselective reaction of naphthyl radicals with the diaryliodonium salt. nih.gov Furthermore, DFT calculations have been used to probe the mechanism of S-arylation reactions, specifically to understand the intricacies of S-Ar bond formation and to rationalize the selectivity for S-arylation over O-arylation. beilstein-journals.org These studies help to explain the chemoselectivity observed in reactions, such as how adjusting the electronic properties of the diaryliodonium salt can control the outcome between O- and N-arylation. beilstein-journals.org

Table 1: Application of DFT in Elucidating Reaction Mechanisms of Diaryliodonium Salts

Reaction Type Investigated Aspect Computational Finding Reference
Diarylation of Nucleophiles Comparison of reaction pathways Supported a stepwise SNAr followed by intramolecular aryl transfer mechanism. liu.se
α-Arylation of Carbonyls Rearrangement preference A researchgate.netrsc.org rearrangement is energetically preferred over a liu.seresearchgate.net rearrangement.
Double Arylation of Naphthols Reaction with free radicals Provided a complete panorama of the mechanism involving naphthyl radicals. nih.gov
S-Arylation of Thiols Chemoselectivity Elucidated the S-Ar bond formation and the preference for S-arylation over O-arylation. beilstein-journals.org
O-Arylation with Electron-Rich Salts Byproduct formation Proposed a novel mechanism for aryne formation based on DFT calculations. diva-portal.org

Investigation of Hypervalent Bonding and Electronic Structure

The chemistry of this compound is fundamentally governed by the nature of its hypervalent iodine center. The three-center, four-electron (3c-4e) bond model is the cornerstone for describing the orbital interactions in such hypervalent compounds. rsc.org This model typically involves a linear arrangement of two ligands (in this case, the two 4-fluorophenyl groups) with the central iodine atom, where an unhybridized p-orbital on the iodine interacts with the ligands. rsc.org

Computational studies, combining DFT and Natural Bond Orbital (NBO) theory, have refined this model for diaryliodonium salts. rsc.org These analyses reveal that for diaryliodonium salts, the 3c-4e bond is often unsymmetrical. rsc.org Calculations show that the iodine orbital involved in bonding is not a pure p-orbital but incorporates a degree of s-character. rsc.org This hybridization leads to deviations from the idealized linear geometry, resulting in more obtuse C-I-C bond angles, a phenomenon consistent with Bent's rule. rsc.org The degree of s-character and the resulting bond angles can be correlated with the reactivity of the salt. rsc.org The electronic structure is characterized by a highly electron-deficient iodine(III) center, which is responsible for the compound's potent electrophilicity and the excellent leaving group ability of the corresponding iodoarene. liu.sefrontiersin.org

Table 2: Computed Bonding Characteristics for Diaryliodonium Cations

Compound Type Bonding Model Key Orbital Interaction Computed C-I-C Bond Angle s-Character in I-C Bond Reference
Prototypical λ3-Iodane 3c-4e Iodine p-orbital with ligands ~90° (C-I-Cl) ~0% rsc.org
Diaryliodonium Salts Refined 3c-4e Iodine hybrid orbital with aryl groups 90.5–96.6° 5.5–9.2% rsc.org

Prediction of Reactivity, Regioselectivity, and Thermodynamic Stability

A significant application of computational chemistry in this field is the prediction of reactivity and selectivity in arylation reactions. nih.gov For unsymmetrical diaryliodonium salts, a key question is which of the two different aryl groups will be transferred to a nucleophile. DFT calculations have been performed to investigate the reaction mechanisms and elucidate the origins of observed selectivities. nih.gov

Under metal-free conditions, it is generally found that the more electron-deficient aryl group is preferentially transferred. frontiersin.orgnih.gov Computational studies have correlated this chemoselectivity with the differences in natural charges on the ipso-carbon atoms of the aryl ligands in the hypervalent bond. nih.gov Steric factors also play a crucial role. A notable discovery, supported by computational modeling, is the "anti-ortho effect" observed in the arylation of malonates, where steric hindrance from an ortho-substituent on the non-transferred group can surprisingly decrease the selectivity for transferring the other aryl group. nih.gov

Computational methods are also vital for predicting regioselectivity in more complex reactions. For example, in copper-catalyzed [4+2] annulations between diaryliodonium salts and unsymmetrical alkynes, the high regioselectivity can be rationalized by the site-selective recognition of the electronically polarized acetylenic bond, a feature that can be modeled computationally. chemrxiv.org While direct data on the thermodynamic stability of this compound is sparse in the provided results, stability can be inferred from reactivity studies. For instance, the conditions required for aryne formation from diaryliodonium salts (e.g., presence of a strong base) suggest a certain threshold of thermodynamic stability that must be overcome for this competing pathway to occur. rsc.org

Table 3: Predicted vs. Experimental Chemoselectivity in Arylation Reactions

Diaryliodonium Salt Nucleophile Predicted Transferred Group Experimental Outcome Key Factor Reference
Aryl(phenyl)iodonium Aniline More electron-deficient aryl Phenyl group transferred preferentially Electronic Effect nih.gov
Aryl(mesityl)iodonium Pyrazole Less sterically hindered aryl Near-exclusive transfer of non-mesityl group Steric Effect pdx.edu
p-Anisyl(pyridyl)iodonium Phenol More electron-deficient aryl Pyridyl group transferred selectively Electronic Effect frontiersin.org

Molecular Modeling of Charge Transfer Interactions

Diaryliodonium salts, including this compound, can act as electron acceptors to form charge-transfer complexes (CTCs) with electron-donating molecules. researchgate.netnih.gov Molecular modeling is employed to understand the nature of these interactions and their implications for reactivity. These CTCs can be identified experimentally through techniques like UV-vis spectroscopy and are involved in various chemical processes, including photoinitiation of polymerization. researchgate.netnih.gov

For example, studies have shown that CTCs form between diaryliodonium salts and aryl or alkyl amines. researchgate.net Upon irradiation with visible light, these complexes can generate radicals, which can then initiate polymerization. researchgate.net Molecular modeling helps to visualize the geometry of the complex and understand the electronic transitions involved in its formation and photoactivity. In some cases, the formation of a colored CTC between a diaryliodonium salt and an electron-rich heterocycle like pyrrole (B145914) can enable photocatalysis even in the absence of a dedicated photocatalyst. mdpi.com Computational exploration of these CTCs helps in designing new photoinitiating systems and understanding their efficiency. sharif.edu

Structural Stability and Conformation Studies

Computational methods are essential for determining the stable conformations and structural parameters of diaryliodonium salts. X-ray crystallography has shown that in the solid state, these salts typically adopt a T-shaped geometry, which is a manifestation of the hypervalent bonding at the iodine center. rsc.org The structure often features significant secondary bonding interactions between the iodine atom and the counterion.

Molecular modeling and DFT calculations are used to optimize the geometry of these salts, predicting bond lengths, bond angles, and torsion angles. rsc.orgnih.gov These calculations can explore the conformational landscape, which is particularly important for diaryliodonium salts with flexible or bulky substituents. The results from these studies help rationalize the observed solid-state structures and provide insight into the behavior of the salts in solution, where a certain degree of dissociation between the cation and anion is expected. The stability of different conformers and the energy barriers to rotation can influence the reactivity and selectivity of the reagent. adipogen.com Structural analysis through computational means complements experimental data, providing a more complete understanding of the molecule's physical and chemical properties. nih.gov

Future Directions and Research Perspectives in Hypervalent Iodine Chemistry

Development of Novel Reagents and Catalytic Cycles

The development of new hypervalent iodine(III) reagents is a cornerstone of advancing organic synthesis. While bis(4-fluorophenyl)iodonium chloride is a symmetrical diaryliodonium salt, a major trend is the creation of unsymmetrical salts. These reagents are designed with one aryl group that is preferentially transferred and a second, non-transferable "dummy" group, which often can be recycled. thieme-connect.de This strategy enhances the atom economy of arylation reactions.

Another significant area of development is the synthesis of chiral diaryliodonium salts. thieme-connect.desu.se These reagents are instrumental in the development of metal-free stereoselective arylation reactions, providing a pathway to enantiomerically enriched products. su.se The design of these chiral reagents often involves incorporating a rigid, axially chiral backbone to create an asymmetric environment around the iodine atom. su.se

Catalytic cycles involving diaryliodonium salts are also a subject of intense investigation. In transition metal-catalyzed reactions, such as those involving copper or palladium, diaryliodonium salts act as powerful arylating agents. For instance, in copper-catalyzed arylations, the reaction is proposed to proceed through a Cu(I)/Cu(III) catalytic cycle. mdpi.comnih.gov In this cycle, the copper(I) catalyst undergoes oxidative addition with the diaryliodonium salt to form a highly electrophilic aryl-Cu(III) intermediate. This intermediate then reacts with a nucleophile, followed by reductive elimination to yield the arylated product and regenerate the copper(I) catalyst. mdpi.comnih.gov

Figure 1: Generalized Catalytic Cycle for Copper-Catalyzed Arylation with a Diaryliodonium Salt.
A diagram showing the Cu(I)/Cu(III) catalytic cycle. Cu(I) reacts with a diaryliodonium salt (Ar2I+X-) via oxidative addition to form an Ar-Cu(III) intermediate. This intermediate reacts with a nucleophile (Nu-), followed by reductive elimination to yield the arylated product (Ar-Nu) and regenerate the Cu(I) catalyst.

Similarly, in palladium-catalyzed C-H arylation, a Pd(II)/Pd(IV) catalytic cycle is often implicated. mdpi.com The diaryliodonium salt serves as an oxidant to generate a high-valent palladium species that facilitates the C-C bond formation. nih.gov

Expansion of Synthetic Applications and Methodologies

The utility of bis(4-fluorophenyl)iodonium salts and their analogs is continually expanding into new areas of organic synthesis. ontosight.ai These reagents are particularly valued for their ability to form carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. ontosight.ai

A significant application is in the direct arylation of C-H bonds. sci-hub.box This methodology allows for the formation of biaryl compounds by directly coupling an aromatic C-H bond with an aryl group from the diaryliodonium salt, often with the aid of a transition metal catalyst like palladium or iridium. mdpi.comsci-hub.box For example, diaryliodonium salts have been successfully employed in the C-H arylation of various substrates, including heteroarenes and ketoximes. mdpi.com

Nitrogen-containing compounds can also be arylated using these reagents. The N-arylation of azoles and other nitrogen heterocycles is a key transformation in the synthesis of pharmaceuticals and other bioactive molecules. mdpi.com Copper-catalyzed conditions are often employed for these reactions. chemrxiv.org

Furthermore, diaryliodonium salts are valuable reagents in various cross-coupling reactions. beilstein-journals.org They can serve as electrophilic arylating partners in reactions that are complementary to traditional cross-coupling methods. For instance, they have been used in Sonogashira cross-coupling reactions for the synthesis of fluorinated phenylethynyl compounds. researchgate.net

Below is a table summarizing some of the synthetic applications of diaryliodonium salts:

Reaction Type Substrate Class Catalyst/Conditions Product Type
C-H ArylationHeteroarenes, KetoximesPalladium, IridiumBiaryls, Arylated Ketones
N-ArylationAzoles, AmidesCopperN-Aryl Heterocycles
O-ArylationPhenolsMetal-free or CopperDiaryl Ethers
Cross-CouplingTerminal AlkynesPalladium/CopperAryl-Alkynes

Advancements in Green and Sustainable Chemistry

Hypervalent iodine reagents like this compound are increasingly recognized for their role in promoting greener and more sustainable chemical synthesis. beilstein-journals.org A primary advantage is that they offer an alternative to heavy metal-based reagents, which are often toxic and pose environmental risks. beilstein-journals.org

A key metric for evaluating the "greenness" of a chemical process is the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the desired product. sheldon.nl Another important concept is atom economy , which measures the efficiency of a reaction in converting reactants to the final product. chembam.com The development of one-pot syntheses for diaryliodonium salts has been a significant step towards improving the sustainability of their production by reducing waste and procedural steps. organic-chemistry.org

The table below illustrates the concept of the E-factor with a hypothetical reaction, highlighting how different yields and waste generation can impact the environmental footprint of a process. A lower E-factor indicates a more sustainable process. sheldon.nlchembam.com

Parameter Reaction A Reaction B
Mass of Reactants (g)100100
Mass of Product (g)8050
Mass of Waste (g)2050
Yield (%)8050
E-Factor (Mass Waste / Mass Product) 0.25 1.0

Integration of Advanced Computational Design

Advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools in hypervalent iodine chemistry. diva-portal.org These computational studies provide deep insights into reaction mechanisms, which can be difficult to obtain through experimental means alone. researchgate.net

For instance, DFT calculations have been used to elucidate the mechanisms of C-H arylation reactions involving diaryliodonium salts. sci-hub.boxresearchgate.net These studies can help to understand the role of the catalyst, the nature of the transition states, and the factors that control the selectivity of the reaction. researchgate.net In the case of copper-catalyzed fluorination, DFT calculations have supported the involvement of a Cu(I)/Cu(III) catalytic cycle.

Computational modeling is also being used to design new and improved hypervalent iodine reagents and catalysts. By simulating the electronic and steric properties of different molecular structures, researchers can predict which designs will lead to enhanced reactivity and selectivity. diva-portal.org This rational, in silico approach can accelerate the discovery and optimization of new synthetic methodologies, reducing the need for extensive empirical screening.

Future work in this area will likely involve the use of more sophisticated computational models and machine learning algorithms to predict reaction outcomes and to design novel reagents and catalysts with tailored properties for specific synthetic challenges.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing bis(4-fluorophenyl)iodonium chloride, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves iodonium transfer reactions using precursors like diaryliodonium triflates or direct electrophilic substitution. For example, Stang et al. (1995) demonstrated that bis(heteroaryl)iodonium salts can be synthesized via reactions between di(cyano)iodonium triflate and organostannanes . Post-synthesis, purity validation should include:

  • HPLC analysis to quantify impurities.
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm structural integrity.
  • Elemental analysis to verify stoichiometry.
    • Key Considerations : Ensure anhydrous conditions to avoid hydrolysis, and use column chromatography for purification.

Q. How can researchers characterize the thermal stability and decomposition pathways of this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under inert and oxidative atmospheres.
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic events.
  • Mass Spectrometry (MS) : Analyze gaseous decomposition products (e.g., fluorobenzene fragments) .
    • Data Interpretation : Compare results with structurally similar iodonium salts (e.g., bis(4-tert-butylphenyl)iodonium chloride), which exhibit stability up to 150°C under controlled conditions .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • ¹⁹F NMR : Identify chemical shifts for fluorine atoms (typically δ -110 to -120 ppm for aryl-F groups).
  • X-ray Crystallography : Resolve crystal structure to confirm iodine(III) center geometry and aryl group orientation.
  • FT-IR Spectroscopy : Detect C-F stretching vibrations (~1200 cm⁻¹) and iodonium-related bands .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound in photoredox catalysis?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry and calculate redox potentials (E₁/₂) to predict catalytic activity.
  • TD-DFT Studies : Simulate UV-Vis absorption spectra to assess light-harvesting capabilities.
  • Mechanistic Insights : Model transition states for iodine(III)-mediated bond-forming reactions (e.g., C–H functionalization) .
    • Validation : Cross-reference computational results with experimental cyclic voltammetry and photocatalytic performance data.

Q. What strategies resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Controlled Replicate Studies : Reproduce reactions under varying conditions (solvent, temperature, ligand systems).
  • In Situ Monitoring : Use techniques like Raman spectroscopy or GC-MS to track intermediate species.
  • Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., contrasting aryl transfer efficiency in polar vs. nonpolar solvents) .
    • Case Study : Discrepancies in Suzuki-Miyaura coupling yields may arise from trace moisture or iodide scavengers; systematic exclusion of variables is critical.

Q. How does the electronic nature of the 4-fluorophenyl group influence the electrophilicity of the iodonium center?

  • Methodological Answer :

  • Hammett Analysis : Correlate substituent σₚ values with reaction rates in model transformations (e.g., arylations).
  • Electrochemical Profiling : Measure oxidation potentials via cyclic voltammetry to quantify electrophilicity.
  • Comparative Studies : Benchmark against non-fluorinated analogs (e.g., bis(phenyl)iodonium salts) to isolate fluorine’s electronic effects .

Q. What experimental protocols ensure safe handling of this compound given potential instability?

  • Methodological Answer :

  • Stability Screening : Store under argon at -20°C and monitor degradation via periodic NMR.
  • Hazard Assessment : Refer to SDS guidelines for iodonium salts, emphasizing PPE (gloves, goggles) and fume hood use.
  • Incompatibility Testing : Avoid strong oxidizers or reducing agents, as iodonium salts may undergo redox disproportionation .

Key Takeaways for Researchers

  • Synthesis & Characterization : Prioritize anhydrous conditions and multi-technique validation.
  • Advanced Applications : Leverage computational tools to predict and optimize reactivity.
  • Data Reconciliation : Address contradictions through systematic replication and meta-analysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.